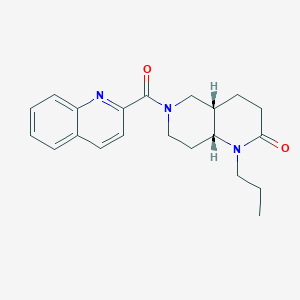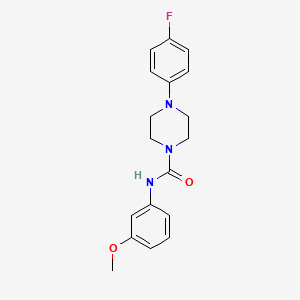
N-1-adamantyl-3-(5-bromo-2-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-adamantyl-3-(5-bromo-2-methoxyphenyl)acrylamide, also known as BRD9876, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
N-1-adamantyl-3-(5-bromo-2-methoxyphenyl)acrylamide selectively binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and transcription factors. This inhibits the recruitment of transcriptional machinery to target genes, leading to their downregulation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to their death. It also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. In addition, this compound has been found to reduce the expression of genes involved in cardiac hypertrophy, indicating its potential use in cardiovascular diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-1-adamantyl-3-(5-bromo-2-methoxyphenyl)acrylamide in lab experiments include its high selectivity for BET proteins, its ability to penetrate cell membranes, and its low toxicity. However, its limited solubility in aqueous solutions and the need for high concentrations for effective inhibition can pose challenges in experimental design.
Future Directions
The potential therapeutic applications of N-1-adamantyl-3-(5-bromo-2-methoxyphenyl)acrylamide are vast, and future directions for research include exploring its efficacy in combination with other drugs, its use in different cancer types, and its potential as an anti-inflammatory and cardioprotective agent. Additionally, the development of more potent and selective inhibitors of BET proteins is an area of active research.
Synthesis Methods
The synthesis of N-1-adamantyl-3-(5-bromo-2-methoxyphenyl)acrylamide involves a multi-step process that includes the reaction of 5-bromo-2-methoxybenzaldehyde with 1-adamantanamine, followed by acylation with acryloyl chloride. The final product is obtained after purification through recrystallization.
Scientific Research Applications
N-1-adamantyl-3-(5-bromo-2-methoxyphenyl)acrylamide has been widely studied as an inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene expression regulation, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular diseases. This compound has shown promising results in preclinical studies as a potential therapeutic agent for cancer, particularly in hematological malignancies.
properties
IUPAC Name |
(E)-N-(1-adamantyl)-3-(5-bromo-2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO2/c1-24-18-4-3-17(21)9-16(18)2-5-19(23)22-20-10-13-6-14(11-20)8-15(7-13)12-20/h2-5,9,13-15H,6-8,10-12H2,1H3,(H,22,23)/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIYXCLTEFTVDL-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-N-(2-{[2-methoxy-4-(methylthio)benzoyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5344485.png)

![2-oxo-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-1,3-oxazolidine-4-carboxamide](/img/structure/B5344501.png)
![5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5344509.png)
![(2R*,3S*,6R*)-5-(cyclopropylcarbonyl)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5344534.png)

![ethyl {[2-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenyl]amino}acetate](/img/structure/B5344545.png)
![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B5344553.png)
![1-[4-(4-methylpiperazin-1-yl)pentanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5344560.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5344571.png)
![5-(4-chlorophenyl)-1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5344583.png)
![1-(methylsulfonyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5344594.png)
![1-(3,4-dichlorophenyl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5344595.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5344601.png)